

BWC0977: A Novel Topoisomerase Inhibitor Targeting Carbapenem-Resistant *Acinetobacter baumannii*

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Compound of Interest

Compound Name: BWC0977

Cat. No.: B10856589

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Executive Summary

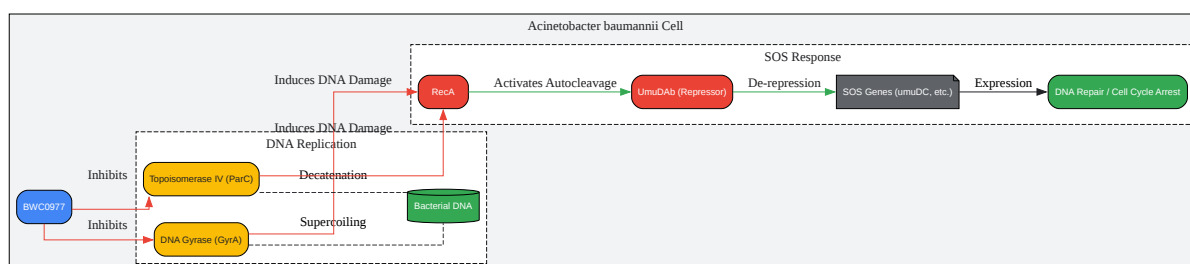
Carbapenem-resistant *Acinetobacter baumannii* (CRAB) represents a critical threat to global health, with limited therapeutic options available. **BWC0977** is a novel, broad-spectrum bacterial topoisomerase inhibitor currently in clinical development that has demonstrated potent activity against a wide range of multidrug-resistant (MDR) pathogens, including CRAB.[1][2][3] This technical guide provides a comprehensive overview of the preclinical data supporting the development of **BWC0977** for the treatment of infections caused by CRAB. The document details the compound's mechanism of action, in vitro activity, in vivo efficacy in established animal models of infection, and relevant pharmacokinetic parameters. Detailed experimental protocols and visualizations are provided to enable a thorough understanding of the preclinical evaluation of **BWC0977**.

Mechanism of Action

BWC0977 is a novel bacterial topoisomerase inhibitor (NBTI) that dually targets DNA gyrase (GyrA) and topoisomerase IV (ParC), essential enzymes for bacterial DNA replication.[4] Unlike fluoroquinolones, which stabilize double-strand DNA breaks, **BWC0977** stabilizes single-strand breaks, leading to the inhibition of DNA synthesis and ultimately, bacterial cell death.[4]

Computational modeling and in vitro enzyme assays have identified key interacting residues within the GyrA subunit, including M120, D82, and R121.

This inhibition of DNA replication machinery triggers the SOS response, a global DNA damage repair network. In *Acinetobacter baumannii*, this response is uniquely regulated, lacking the canonical LexA repressor found in many other bacteria. Instead, the SOS regulon is controlled by the UmuDAb and DdrR proteins. Upon DNA damage induced by **BWC0977**, the RecA protein is activated, leading to the autocleavage of the UmuDAb repressor and the subsequent de-repression of genes involved in DNA repair, including error-prone DNA polymerases.



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BWC0977 inhibits DNA gyrase and topoisomerase IV, inducing the SOS response.

In Vitro Activity

BWC0977 has demonstrated potent in vitro activity against a broad spectrum of Gram-negative and Gram-positive bacteria, including clinically relevant multidrug-resistant strains.

Minimum Inhibitory Concentration (MIC) against *Acinetobacter baumannii*

The MIC of **BWC0977** was determined against a panel of *Acinetobacter baumannii* isolates, including carbapenem-resistant strains. The MIC90 for **BWC0977** against *A. baumannii* has been reported to be 1 µg/mL.

Organism	Number of Isolates	MIC Range (µg/mL)	MIC50 (µg/mL)	MIC90 (µg/mL)
<i>Acinetobacter baumannii</i>	2945 (Global Panel)	0.03 - 2	Not Reported	1

Table 1: In vitro activity of **BWC0977** against a global panel of *Acinetobacter baumannii* isolates.

Experimental Protocol: Broth Microdilution MIC Assay

The minimum inhibitory concentrations (MICs) of **BWC0977** were determined following the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.

- Inoculum Preparation:** *A. baumannii* isolates are cultured on appropriate agar plates overnight at 35°C ± 2°C. Several colonies are used to inoculate cation-adjusted Mueller-Hinton broth (CAMHB). The broth is incubated at 35°C ± 2°C until it reaches a turbidity equivalent to a 0.5 McFarland standard. The bacterial suspension is then diluted to achieve a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
- Drug Dilution:** **BWC0977** is serially diluted in CAMHB in 96-well microtiter plates to achieve a range of concentrations.
- Incubation:** The microtiter plates are inoculated with the prepared bacterial suspension and incubated at 35°C ± 2°C for 16-20 hours in ambient air.
- MIC Determination:** The MIC is recorded as the lowest concentration of **BWC0977** that completely inhibits visible bacterial growth.

In Vivo Efficacy

The in vivo efficacy of **BWC0977** has been evaluated in established murine models of infection, demonstrating its potential for treating systemic and localized infections caused by *A. baumannii*.

Neutropenic Murine Thigh Infection Model

This model is a standard for evaluating the in vivo potency of antimicrobial agents.

Parameter	Value
Animal Model	Neutropenic ICR (CD-1) mice
Immunosuppression	Cyclophosphamide (150 mg/kg day -4, 100 mg/kg day -1)
Pathogen	<i>Acinetobacter baumannii</i>
Inoculum	~10 ⁶ - 10 ⁷ CFU/thigh
Route of Infection	Intramuscular injection into the thigh
Treatment Initiation	2 hours post-infection
Dosing Regimen	Subcutaneous, various schedules (e.g., q8h)
Primary Endpoint	Bacterial burden (log ₁₀ CFU/thigh) at 24 hours

Table 2: Key parameters of the neutropenic murine thigh infection model for **BWC0977** evaluation.

In this model, **BWC0977** demonstrated a dose-dependent reduction in the bacterial burden of *A. baumannii* in the thighs of infected mice.

Murine Pneumonia Model

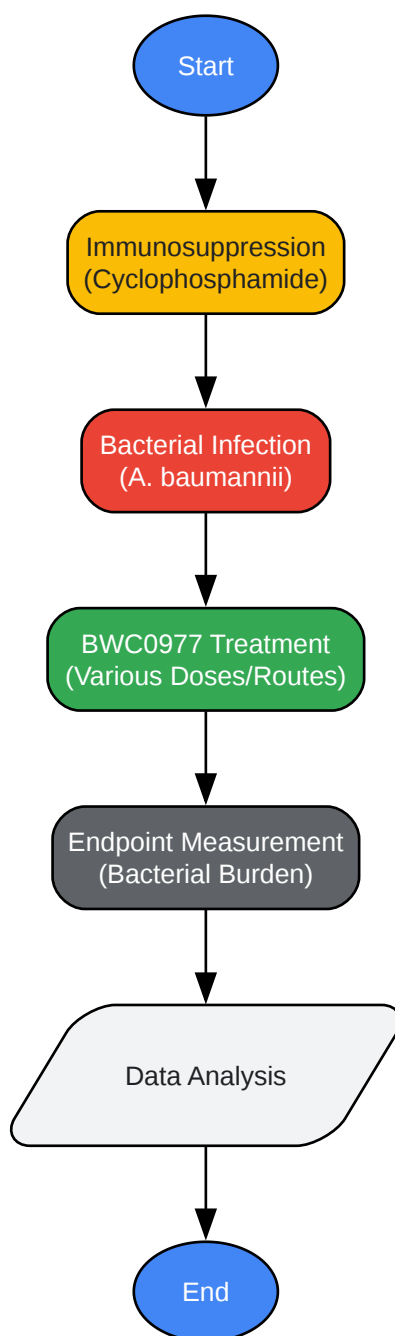
To assess the efficacy of **BWC0977** in a lung infection model, a murine pneumonia model is utilized.

Parameter	Value
Animal Model	Neutropenic mice
Immunosuppression	Cyclophosphamide
Pathogen	Acinetobacter baumannii
Inoculum	~10 ⁷ CFU/lung
Route of Infection	Intratracheal or intranasal instillation
Treatment Initiation	2 hours post-infection
Dosing Regimen	Intravenous or subcutaneous
Primary Endpoint	Bacterial burden (log ₁₀ CFU/lung) at 24 hours

Table 3: Key parameters of the murine pneumonia model for **BWC0977** evaluation.

BWC0977 has shown efficacy in murine lung infection models, indicating its potential for the treatment of pneumonia caused by susceptible pathogens.

Experimental Workflow: In Vivo Efficacy Studies



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Workflow for in vivo efficacy testing of **BWC0977**.

Pharmacokinetics

Preclinical pharmacokinetic studies have been conducted in rodents to characterize the absorption, distribution, metabolism, and excretion of **BWC0977**.

Parameter	Species	Value
Protein Binding	Mouse	~87.4%
PK/PD Index	Mouse	fAUC/MIC

Table 4: Key pharmacokinetic parameters of **BWC0977**.

The pharmacodynamic index that best correlates with the efficacy of **BWC0977** in the murine thigh infection model was determined to be the free drug area under the concentration-time curve to MIC ratio (fAUC/MIC).

Conclusion

BWC0977 is a promising novel bacterial topoisomerase inhibitor with potent in vitro activity against carbapenem-resistant *Acinetobacter baumannii*. Its efficacy has been demonstrated in relevant preclinical models of infection. The unique mechanism of action, targeting both DNA gyrase and topoisomerase IV, and its activity against a broad spectrum of MDR pathogens, position **BWC0977** as a valuable candidate for further clinical development to address the urgent unmet medical need for new treatments for infections caused by CRAB. The data presented in this technical guide provide a solid foundation for continued investigation into the clinical utility of **BWC0977**.

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